molecular formula C9H10F11NO3S<br>C5F11SO2N(C2H5)CH2CH2OH B13420307 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- CAS No. 68555-72-6

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-

Cat. No.: B13420307
CAS No.: 68555-72-6
M. Wt: 421.23 g/mol
InChI Key: GBPAQIZWHVCENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 68555-74-8) is a perfluoroalkyl sulfonamide (PFAS) characterized by a perfluorinated pentane chain (C5F11) and a sulfonamide group substituted with an ethyl and a 2-hydroxyethyl moiety. Its molecular formula is C7H5F11NO3S, inferred from structural analogs . PFAS compounds like this are widely used in industrial applications, including surfactants, coatings, and fire-fighting foams, but are subject to regulatory scrutiny due to persistence and bioaccumulation risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- typically involves the reaction of a fluorinated alkyl sulfonyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

[ \text{R-SO}_2\text{Cl} + \text{R’}\text{NH}_2 \rightarrow \text{R-SO}_2\text{NHR’} + \text{HCl} ]

In this case, R represents the fluorinated alkyl group, and R’ represents the ethyl and hydroxyethyl groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activities or modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide (CAS 68298-13-5)

  • Molecular Formula: C6H4F11NO2S
  • Molecular Weight : 363.15 g/mol
  • Key Differences :
    • Substituent: Methyl group instead of ethyl and hydroxyethyl.
    • Physical Properties: Higher hydrophobicity (logP = 4.07) due to lack of polar hydroxyethyl group. Boiling point = 176.9°C, density = 1.668 g/cm³ .
    • Applications: Likely used in water-repellent coatings or lubricants.

N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide (CAS 4151-50-2)

  • Molecular Formula: C10H6F17NO2S
  • Molecular Weight : 527.19 g/mol
  • Key Differences: Perfluoroalkyl Chain: C8F17 (vs. Substituent: Ethyl group only; lacks hydroxyethyl. Physical Properties: Higher molecular weight and boiling point (estimated >200°C) due to longer chain . Applications: Historical use in fire-fighting foams (similar to PFOS).
  • Regulatory Status : Subject to strict regulations under Stockholm Convention due to C8 chain .

N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide (CAS 68555-76-0)

  • Molecular Formula: C9H5F15NO3S (inferred)
  • Molecular Weight : ~500 g/mol (estimated)
  • Key Differences :
    • Perfluoroalkyl Chain: C7F15 (vs. C5F11), balancing persistence and regulatory pressure.
    • Substituent: Ethyl and hydroxyethyl groups, identical to the target compound.
    • Applications: Likely similar industrial uses but with longer-chain PFAS properties .
  • Regulatory Status : Listed under TSCA §12(b) for significant new use reporting .

Data Tables

Table 1: Structural and Physical Comparison

Compound (CAS) Perfluoro Chain Substituents Molecular Weight (g/mol) Boiling Point (°C) LogP
68555-74-8 (Target) C5F11 Ethyl, 2-hydroxyethyl ~425 (estimated) N/A ~3.5*
68298-13-5 (N-Methyl C5) C5F11 Methyl 363.15 176.9 4.07
4151-50-2 (N-Ethyl C8) C8F17 Ethyl 527.19 >200* 6.2*
68555-76-0 (N-Ethyl C7) C7F15 Ethyl, 2-hydroxyethyl ~500 N/A ~4.0*

*Estimated based on structural analogs .

Table 2: Regulatory and Environmental Profiles

Compound (CAS) Regulatory Status Environmental Concerns
68555-74-8 (Target) TSCA §12(b) reporting required Moderate persistence (C5 chain)
68298-13-5 (N-Methyl C5) PFAS databases Lower bioaccumulation potential
4151-50-2 (N-Ethyl C8) Restricted under Stockholm Convention High persistence and toxicity
68555-76-0 (N-Ethyl C7) TSCA §12(b) reporting required Intermediate persistence

Key Findings

  • Chain Length vs. Persistence : Shorter perfluoro chains (C5) in the target compound may reduce bioaccumulation compared to C8 analogs but remain environmentally persistent .
  • Regulatory Trends : C5 and C7 compounds face increasing scrutiny as replacements for phased-out C8 PFAS .

Biological Activity

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- (CAS Number: 68555-72-6) is a fluorinated sulfonamide compound with potential biological applications and environmental implications. Its unique structure features a perfluorinated alkyl chain that contributes to its chemical stability and bioactivity. This article explores the biological activity of this compound through various studies and data.

Toxicity and Environmental Impact

Research indicates that compounds similar to 1-pentanesulfonamide exhibit significant persistence in the environment due to their fluorinated nature. For instance:

  • Stability : The compound is resistant to metabolic degradation and environmental breakdown processes. This stability raises concerns regarding its accumulation in biological systems and ecosystems .
  • Toxicological Studies : Preliminary studies suggest potential toxicity to aquatic organisms. The environmental persistence of perfluorinated compounds can lead to bioaccumulation and biomagnification in food webs .

Interaction with Biological Systems

The biological activity of 1-pentanesulfonamide is influenced by its structural characteristics:

  • Cellular Uptake : The hydrophilic hydroxyethyl group may facilitate cellular uptake in certain biological systems. However, the overall hydrophobic nature due to the perfluorinated chain could limit its bioavailability .
  • Potential Pharmacological Uses : Some studies suggest that sulfonamides can exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains limited .

Study on Fluorinated Compounds

A study investigating the environmental fate of fluorinated compounds highlighted that substances like 1-pentanesulfonamide could contribute to the formation of perfluorinated acids through atmospheric transformations . This raises concerns about indirect effects on human health and wildlife.

Toxicity Assessment in Aquatic Species

Research conducted on similar fluorinated sulfonamides revealed acute toxicity in various aquatic species. The findings suggested that even low concentrations could disrupt endocrine functions in fish . While direct studies on 1-pentanesulfonamide are scarce, its structural similarity to known toxicants warrants caution.

Data Table

PropertyValue
Molecular FormulaC₉H₁₀F₁₁NO₃S
Molar Mass421.230 g/mol
CAS Registry Number68555-72-6
IUPAC NameN-ethyl-1,1,2,...undecafluoro-N-(2-hydroxyethyl)-pentane-1-sulfonamide
Toxicity PotentialHigh (based on structural analogs)
Environmental PersistenceHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing this perfluorinated sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and sulfonamide coupling. For example, allylation of sulfonamide precursors under controlled anhydrous conditions (e.g., using allyl bromide in DMF at 60–80°C) is a common step, as seen in analogous N-allyl perfluorosulfonamides . Key factors include maintaining inert atmospheres to prevent hydrolysis of fluorinated intermediates and optimizing stoichiometry to reduce byproducts like unreacted amines. Reaction monitoring via <sup>19</sup>F NMR can track fluorinated intermediate formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • <sup>19</sup>F NMR : Essential for confirming the undecafluoropentyl chain structure (distinct CF2 and CF3 signals).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M-H]<sup>−</sup> ion for C7H8F11NO3S).
  • HPLC with charged aerosol detection (CAD) : Quantifies purity, as UV detection may fail due to lack of chromophores in perfluorinated chains .

Q. What physicochemical properties (e.g., solubility, log P) are pivotal for experimental design?

The compound is highly hydrophobic (log P > 5) due to its perfluorinated chain but gains limited aqueous solubility via the hydroxyl group. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is preferred for reactivity studies. Thermal stability up to 200°C is expected, based on decomposition profiles of similar perfluorosulfonamides .

Advanced Research Questions

Q. How does the compound’s structure influence its environmental persistence, and what degradation pathways are observed?

The undecafluorinated chain confers extreme resistance to hydrolysis and microbial degradation. Aerobic soil studies of analogous PFAS show half-lives >5 years, with primary degradation via slow defluorination under UV irradiation . Advanced oxidation processes (e.g., persulfate activation) may cleave C–S bonds, generating shorter-chain fluorinated acids . Contradictions arise in anaerobic environments, where some studies report negligible degradation, while others suggest reductive defluorination pathways—methodological variations in redox conditions may explain discrepancies .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Matrix effects (e.g., protein binding) and low ng/L detection limits require:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) to isolate sulfonamides.
  • Ion-pair chromatography : Using tetrabutylammonium salts to enhance retention on C18 columns, coupled with tandem MS for specificity .
  • Internal standards : Isotope-labeled analogs (e.g., <sup>13</sup>C6-PFHxS) correct recovery losses .

Q. How can computational models predict its interactions with biological targets (e.g., serum albumin)?

Molecular dynamics (MD) simulations using force fields parameterized for PFAS (e.g., OPLS-AA) reveal binding affinities to hydrophobic pockets of proteins. Free energy calculations (MM-PBSA) suggest strong van der Waals interactions between the fluorinated chain and albumin’s subdomains . Experimental validation via isothermal titration calorimetry (ITC) is recommended to resolve discrepancies between predicted and observed binding constants.

Q. What structural modifications could reduce bioaccumulation while retaining functionality?

  • Shortening the fluorinated chain : Reduces log D but may compromise thermal stability.
  • Introducing ether linkages : As seen in poly-oxyethylene derivatives, enhances biodegradability while maintaining surfactant properties .
  • Hybrid sulfonamide-phosphonate groups : Increases polarity, as demonstrated in phosphate esters of related sulfonamides .

Q. Contradictions and Resolutions

  • Degradation Half-Lives : Discrepancies in anaerobic vs. aerobic conditions suggest need for standardized OECD 309/316 testing .
  • Binding Affinities : Computational models may overestimate interactions due to incomplete parameterization of fluorine-protein forces; experimental validation is critical .

Properties

CAS No.

68555-72-6

Molecular Formula

C9H10F11NO3S
C5F11SO2N(C2H5)CH2CH2OH

Molecular Weight

421.23 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)pentane-1-sulfonamide

InChI

InChI=1S/C9H10F11NO3S/c1-2-21(3-4-22)25(23,24)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h22H,2-4H2,1H3

InChI Key

GBPAQIZWHVCENQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.